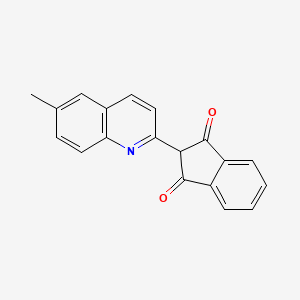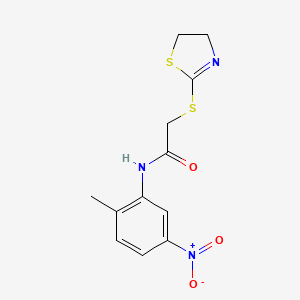
N,N'-1,2-phenylenedicyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-phenylenedicyclopentanecarboxamide, also known as DPCPX, is a selective antagonist for the A1 adenosine receptor. It is a chemical compound that is commonly used in scientific research for its ability to selectively block the A1 adenosine receptor.
Mecanismo De Acción
N,N'-1,2-phenylenedicyclopentanecarboxamide selectively binds to the A1 adenosine receptor and blocks the binding of adenosine. The A1 adenosine receptor is a G protein-coupled receptor that is widely distributed in the body. Activation of the A1 adenosine receptor leads to a decrease in cAMP levels, which leads to a decrease in intracellular calcium levels and a decrease in the release of neurotransmitters.
Biochemical and Physiological Effects:
N,N'-1,2-phenylenedicyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate and blood pressure, decrease the release of neurotransmitters in the brain, and decrease the production of cytokines by immune cells. N,N'-1,2-phenylenedicyclopentanecarboxamide has also been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-1,2-phenylenedicyclopentanecarboxamide is a highly selective antagonist for the A1 adenosine receptor, which makes it a valuable tool for studying the role of the A1 adenosine receptor in various physiological and pathological conditions. However, one limitation of N,N'-1,2-phenylenedicyclopentanecarboxamide is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are a number of future directions for research involving N,N'-1,2-phenylenedicyclopentanecarboxamide. One area of research is the role of the A1 adenosine receptor in the development and progression of various diseases, such as cardiovascular disease and cancer. Another area of research is the development of new drugs that target the A1 adenosine receptor. Finally, there is a need for further research to understand the biochemical and physiological effects of N,N'-1,2-phenylenedicyclopentanecarboxamide in different experimental settings.
Conclusion:
In conclusion, N,N'-1,2-phenylenedicyclopentanecarboxamide is a valuable tool for studying the A1 adenosine receptor in various physiological and pathological conditions. Its selective binding to the A1 adenosine receptor makes it a useful tool for investigating the role of this receptor in different diseases and conditions. While there are some limitations to its use in certain experimental settings, N,N'-1,2-phenylenedicyclopentanecarboxamide remains an important compound for scientific research.
Métodos De Síntesis
The synthesis of N,N'-1,2-phenylenedicyclopentanecarboxamide involves the reaction of cyclopentanone with benzaldehyde to form 1,2-diphenylcyclopentene. This compound is then reacted with phosgene to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide to form N,N'-1,2-phenylenedicyclopentanecarboxamide.
Aplicaciones Científicas De Investigación
N,N'-1,2-phenylenedicyclopentanecarboxamide is widely used in scientific research as a tool to study the A1 adenosine receptor. It is commonly used to investigate the role of the A1 adenosine receptor in various physiological and pathological conditions. N,N'-1,2-phenylenedicyclopentanecarboxamide has been used to study the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
Propiedades
IUPAC Name |
N-[2-(cyclopentanecarbonylamino)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-17(13-7-1-2-8-13)19-15-11-5-6-12-16(15)20-18(22)14-9-3-4-10-14/h5-6,11-14H,1-4,7-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIKOUBVJTZHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2NC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyclopentaneamidophenyl)cyclopentanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B5781200.png)




![2,3-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781246.png)


![3-methyl-2-[(2-oxo-2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5781267.png)

![1-[(4-isopropylphenoxy)acetyl]-4-methylpiperidine](/img/structure/B5781286.png)
![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)
